5-(Aminomethyl)pyrimidin-4-amine
Overview
Description
5-(Aminomethyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Mechanism of Action
Target of Action
The primary target of 5-(Aminomethyl)pyrimidin-4-amine is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .
Mode of Action
This inhibition could potentially lead to an increase in the levels of incretins, thereby enhancing their ability to lower blood glucose levels .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in glucose metabolism . By inhibiting DPP4, this compound could potentially affect the degradation of incretins, leading to an increase in their levels and a subsequent decrease in blood glucose levels .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of this compound would play a crucial role in its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the levels of incretins and blood glucose . By inhibiting DPP4, this compound could potentially increase incretin levels, leading to a decrease in blood glucose levels .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structures and functional groups present in the molecules .
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of many compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
It is known that pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Many compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Many compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with suitable amines. One common method is the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with an appropriate amine under basic conditions . Another approach involves the cyclization of N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with sulfuric acid, followed by heating and subsequent chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-(Aminomethyl)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Shares a similar pyrimidine core structure but lacks the aminomethyl group.
4-Aminopyrimidine: Similar structure with an amino group at the 4-position but without the aminomethyl group.
5-Aminopyrimidine: Contains an amino group at the 5-position but lacks the aminomethyl group.
Uniqueness
5-(Aminomethyl)pyrimidin-4-amine is unique due to the presence of both an aminomethyl group and an amino group on the pyrimidine ring. This dual functionality enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-(aminomethyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,1,6H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYITYRIURYLEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304889 | |
Record name | 4-Amino-5-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103694-27-5 | |
Record name | 4-Amino-5-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103694-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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